3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride
Overview
Description
3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride, also known as OXA-HCl, is a synthetic compound used in a variety of scientific research applications. OXA-HCl is a white, crystalline solid that is soluble in water and has a molecular weight of 189.6 g/mol. It is a member of the oxazinan family of compounds, which are known for their unique physiological and biochemical effects. OXA-HCl is used in a variety of laboratory experiments to study the effects of various stimuli on biological systems.
Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthesis Methods : A new synthesis of N-substituted 1,3-oxazinan-2-ones, which can include 3-(1,2-oxazinan-2-yl)propanoic acid hydrochloride, was developed involving a one-pot reaction of tetraethylammonium bicarbonate, 1,3-dibromopropane, and a primary amine. L-Alanine was used as an amino component for chiral product formation (Trifunović et al., 2010).
Synthesis in Polybenzoxazine Production : Phloretic acid, which is structurally similar to 3-(1,2-oxazinan-2-yl)propanoic acid hydrochloride, was explored as a renewable building block for polybenzoxazine, enhancing the reactivity of molecules towards benzoxazine ring formation (Trejo-Machin et al., 2017).
Reactions with Reformatsky Reagents : 3-Benzyl-1,3-oxazinanes, closely related to 3-(1,2-oxazinan-2-yl)propanoic acid hydrochloride, react with Reformatsky reagents under mild conditions, leading to the synthesis of β-amino ester derivatives (Alberola et al., 1990).
Applications in Material Science
Formation of Oxazolines and Thiazolines : The use of microwave irradiation in the formation of oxazolines and thiazolines from substances like 3-(1,2-oxazinan-2-yl)propanoic acid hydrochloride demonstrates a new application in the preparation of these compounds under mild conditions (Katritzky et al., 2004).
Synthesis of Functionalized 1,2-Oxazinanes : Research has developed a strategy for quick access to functionalized 1,2-oxazinanes, which are valuable in synthetic and medicinal chemistry. The process involves the nucleophilic opening of N-COR 1,2-oxazine oxides with various nucleophiles (Huang et al., 2019).
Biomedical Research
Anticancer Activity : A study on the synthesis and anticancer activity of new derivatives related to 3-(1,2-oxazinan-2-yl)propanoic acid hydrochloride showed significant in vitro cytotoxic activities against different cancer cell lines (Saad & Moustafa, 2011).
Stability under Stressful Conditions : Research on the stability of substances related to 3-(1,2-oxazinan-2-yl)propanoic acid hydrochloride under various environmental factors revealed insights into their stability and degradation products, which is crucial in pharmaceutical development (Gendugov et al., 2021).
properties
IUPAC Name |
3-(oxazinan-2-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c9-7(10)3-5-8-4-1-2-6-11-8;/h1-6H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMERARDWQYIUPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)CCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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